molecular formula C16H25N5O B14435496 4-(Morpholin-4-yl)-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline CAS No. 76781-42-5

4-(Morpholin-4-yl)-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline

Cat. No.: B14435496
CAS No.: 76781-42-5
M. Wt: 303.40 g/mol
InChI Key: MAZUXSZWOQHVNU-UHFFFAOYSA-N
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Description

4-(Morpholin-4-yl)-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline is a complex organic compound that features both morpholine and piperazine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Morpholin-4-yl)-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired quality and quantity. The exact methods can vary depending on the specific requirements and available technology.

Chemical Reactions Analysis

Types of Reactions

4-(Morpholin-4-yl)-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction could produce tetrahydroquinazoline derivatives with varying degrees of saturation.

Scientific Research Applications

4-(Morpholin-4-yl)-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Morpholin-4-yl)-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Morpholin-4-yl)-3-nitrophenyl(morpholin-4-yl)methanone
  • 1-Morpholin-4-yl-3-piperazin-1-yl-propan-1-one

Uniqueness

4-(Morpholin-4-yl)-2-(piperazin-1-yl)-5,6,7,8-tetrahydroquinazoline stands out due to its unique combination of morpholine and piperazine groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

76781-42-5

Molecular Formula

C16H25N5O

Molecular Weight

303.40 g/mol

IUPAC Name

4-(2-piperazin-1-yl-5,6,7,8-tetrahydroquinazolin-4-yl)morpholine

InChI

InChI=1S/C16H25N5O/c1-2-4-14-13(3-1)15(20-9-11-22-12-10-20)19-16(18-14)21-7-5-17-6-8-21/h17H,1-12H2

InChI Key

MAZUXSZWOQHVNU-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NC(=N2)N3CCNCC3)N4CCOCC4

Origin of Product

United States

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